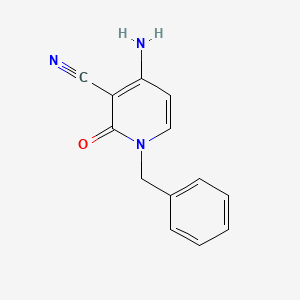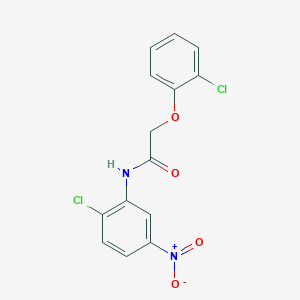![molecular formula C19H17NO3 B5695933 methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate, also known as Methyl 4-(N-methyl-N-(2-oxo-1,2-dihydrobenzo[b]furan-3-yl)amino)benzoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate is not fully understood. However, it is believed to work through multiple pathways, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, decrease oxidative stress, and induce apoptosis in cancer cells. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize the compound for specific therapeutic applications.
Future Directions
There are several future directions for the study of methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate. One direction is to investigate the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is to optimize the synthesis method to improve yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action and to optimize the compound for specific therapeutic applications.
In conclusion, methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While the mechanism of action is not fully understood, there are several future directions for the study of methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate, including optimizing the synthesis method and investigating its potential use in specific therapeutic applications.
Synthesis Methods
The synthesis of methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-hydroxy-1,2,3,4-tetrahydronaphthalene-1,8-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to form the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
Methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
methyl 4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-23-19(22)14-8-10-16(11-9-14)20-12-15-7-6-13-4-2-3-5-17(13)18(15)21/h2-5,8-12,20H,6-7H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDIYPPRRGLJOY-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C\2/CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)

![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
![6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)
![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5695886.png)



![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)


![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)